3,4,5-trimethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide is a synthetic compound known for its diverse biological activities. It is a derivative of benzamide, featuring a quinoline moiety and three methoxy groups attached to the benzene ring.
Scientific Research Applications
3,4,5-trimethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its neuroprotective effects, particularly in models of Parkinson’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide typically involves the condensation of 3,4,5-trimethoxybenzoyl chloride with quinoline-8-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent, such as dichloromethane or toluene . The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and cost-effectiveness. Additionally, industrial production would require stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide involves its interaction with various molecular targets and pathways:
Neuroprotection: It prevents cell death caused by oxidative stress by inhibiting the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.
Anticancer: It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-phenylbenzamide: Shares the trimethoxybenzamide core but lacks the quinoline moiety.
3,4,5-trimethoxy-N-p-tolylbenzamide: Similar structure but with a p-tolyl group instead of the quinoline moiety.
Uniqueness
3,4,5-trimethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide is unique due to the presence of the quinoline moiety, which enhances its biological activity and specificity. This structural feature allows it to interact with a broader range of molecular targets, making it more effective in its neuroprotective and anticancer roles compared to its analogs .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-25-16-10-15(11-17(26-2)19(16)27-3)20(24)23-22-12-14-7-4-6-13-8-5-9-21-18(13)14/h4-12H,1-3H3,(H,23,24)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWMEIISRLGUOC-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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